4-fluoro-N,N-dimethyl-2-nitroaniline

Descripción general

Descripción

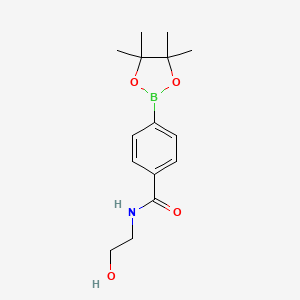

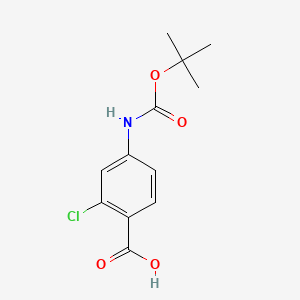

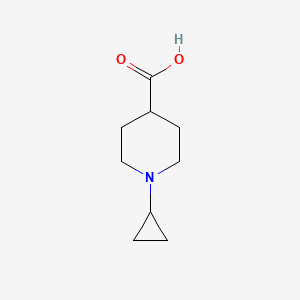

4-Fluoro-N,N-dimethyl-2-nitroaniline is a chemical compound with the molecular formula C8H9FN2O2 . It has an average mass of 184.168 Da and a monoisotopic mass of 184.064804 Da . This compound is also known by other names such as 4-Fluor-N,N-dimethyl-2-nitroanilin (German), Benzenamine, 4-fluoro-N,N-dimethyl-2-nitro- (ACD/Index Name), and (4-fluoro-2-nitrophenyl)dimethylamine .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-N,N-dimethyl-2-nitroaniline can be represented by the SMILES notation: CN©C1=C(C=C(C=C1)F)N+[O-] .Physical And Chemical Properties Analysis

4-Fluoro-N,N-dimethyl-2-nitroaniline is a solid at room temperature . It has a molecular weight of 184.17 g/mol .Aplicaciones Científicas De Investigación

Dye Intermediate and Other Potential Uses

4-fluoro-N,N-dimethyl-2-nitroaniline is recognized for its significant importance in the USA as a novel dye intermediate. Its applications could extend to pharmaceuticals, insecticides, and additional dyes (Bil, 2007).

Functionalization of Silica Particles

This compound has been studied in the context of nucleophilic aromatic substitution reactions. These reactions are utilized to equip silica particles with primary amino as well as several chromophoric groups, showcasing its utility in chemical functionalization (Roth et al., 2006).

Metal Complex Formation

The compound has been used in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been studied for their infrared, electronic spectra, and magnetic properties, demonstrating its application in inorganic and coordination chemistry (Devoto et al., 1982).

Piezoelectric and Optical Properties

In a recent study, N,N-dimethyl-4-nitroaniline, a related compound, displayed significant piezoelectric and optical properties. Embedded in poly-L-lactic acid polymer microfibers, it showed high piezoelectric output response and solid-state blue fluorescence, important for energy harvesting and emission applications (Baptista et al., 2022).

Water-Soluble UV-Vis-Sensitive pH Sensors

4-fluoro-N,N-dimethyl-2-nitroaniline has been used to functionalize water-soluble poly(vinyl amine)s, creating effective UV-Vis-sensitive pH sensors. This application demonstrates its relevance in the development of responsive and sensitive chemical sensors (Roth et al., 2006).

Medical Imaging Agent

Although slightly different in structure, a fluorinated phenylthiophenyl derivative, specific for imaging serotonin transporters in the brain by PET, has been synthesized from a similar compound, highlighting potential applications in medical imaging (Oya et al., 2002).

Fluorescent Sensing of Nitroaromatic Compounds

Perylenediimide-based fluorophores have been utilized for selective fluorescence sensing of nitroaromatic compounds like 4-nitroaniline in aqueous and organic mediums. This indicates the potential of 4-fluoro-N,N-dimethyl-2-nitroaniline in the development of sensitive fluorescent sensors (Hariharan et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

4-fluoro-N,N-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCUVPLVTHHXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586068 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N,N-dimethyl-2-nitroaniline | |

CAS RN |

69261-01-4 | |

| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)